![molecular formula C11H11NS B6598184 2-benzyl-4-methyl-1,3-thiazole CAS No. 7210-74-4](/img/structure/B6598184.png)
2-benzyl-4-methyl-1,3-thiazole
Overview
Description
2-Benzyl-4-methyl-1,3-thiazole is a synthetic organic compound that is used in a wide range of laboratory experiments for its various applications. It has a wide range of uses in organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively for its chemical, biochemical, and physiological effects.
Scientific Research Applications
Drug Discovery and Synthesis
Building Blocks in Drug Discovery
2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives, related to 2-benzyl-4-methyl-1,3-thiazole, are used as building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule as a ligand for the chosen target (Durcik et al., 2020).
Synthesis of Fused-Ring Heterocycles
2-Methyl-1,3-thiazole and its derivatives are utilized in the synthesis of fused-ring heterocycles, which are crucial in the development of new pharmaceutical compounds (Silva et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: Thiazoles, including derivatives of this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Quraishi & Sharma, 2005).
Antimicrobial Activity
Antimicrobial and Toxicity Studies
Some thiazole derivatives have been synthesized and tested for antimicrobial activity and toxicity, underscoring their potential in developing new antimicrobial agents (Turan-Zitouni et al., 2004).
Potential Antifungal Agents
A series of benzyl-substituted thiobenzoazoles, related to this compound, have been synthesized and shown to have antifungal activity, indicating their potential use as antifungal agrochemicals (Ballari et al., 2017).
Antimicrobial Polyurethane Coating
Coumarin thiazole derivatives, related to this compound, have been synthesized and used in antimicrobial polyurethane coatings, indicating their application in enhancing the antimicrobial properties of surfaces (El‐Wahab et al., 2014).
properties
IUPAC Name |
2-benzyl-4-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCSFCHAKAHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299563 | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7210-74-4 | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7210-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.